6-CHLORO-4-(TRIFLUOROMETHYL)PYRIDINE-2-BORONIC ACID
CAS No.: 1217500-88-3
Cat. No.: VC0035722
Molecular Formula: C6H4BClF3NO2
Molecular Weight: 225.358
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217500-88-3 |
|---|---|
| Molecular Formula | C6H4BClF3NO2 |
| Molecular Weight | 225.358 |
| IUPAC Name | [6-chloro-4-(trifluoromethyl)pyridin-2-yl]boronic acid |
| Standard InChI | InChI=1S/C6H4BClF3NO2/c8-5-2-3(6(9,10)11)1-4(12-5)7(13)14/h1-2,13-14H |
| Standard InChI Key | PNHZTPJCEYPRHE-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=CC(=N1)Cl)C(F)(F)F)(O)O |
Introduction
Chemical Properties and Structure
6-Chloro-4-(trifluoromethyl)pyridine-2-boronic acid is characterized by several key physical and chemical properties that define its behavior in chemical reactions and applications. This compound features a pyridine ring as its core structure, substituted with three functional groups: a chlorine atom at the 6-position, a trifluoromethyl group at the 4-position, and a boronic acid group at the 2-position. These substituents create a unique electronic environment that influences the compound's reactivity and stability.
Table 1: Physical and Chemical Properties of 6-Chloro-4-(trifluoromethyl)pyridine-2-boronic acid
| Property | Value |
|---|---|
| CAS Number | 1217500-88-3 |
| Molecular Formula | C₆H₄BClF₃NO₂ |
| Molecular Weight | 225.358 g/mol |
| IUPAC Name | [6-chloro-4-(trifluoromethyl)pyridin-2-yl]boronic acid |
| Standard InChI | InChI=1S/C6H4BClF3NO2/c8-5-2-3(6(9,10)11)1-4(12-5)7(13)14/h1-2,13-14H |
| Standard InChIKey | PNHZTPJCEYPRHE-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=CC(=N1)Cl)C(F)(F)F)(O)O |
| PubChem Compound ID | 46739586 |
The boronic acid group consists of a boron atom bonded to two hydroxyl groups, creating a Lewis acidic center that can participate in various transformations. This functional group is particularly important for Suzuki-Miyaura cross-coupling reactions, where it reacts with halides in the presence of a palladium catalyst to form new carbon-carbon bonds. The trifluoromethyl group, consisting of a carbon atom bonded to three fluorine atoms, contributes electron-withdrawing characteristics to the molecule, influencing its reactivity and stability profiles significantly.
The chlorine substituent at the 6-position provides an additional reactive site that can undergo further functionalization, adding to the versatility of this compound in synthetic applications. This combination of functional groups creates a molecule with unique electronic properties and reactivity patterns that make it valuable in various synthetic contexts.
| Synthetic Approach | Key Reagents | Typical Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Halogen-Metal Exchange | n-BuLi, B(OR)₃ | Low temperature (-78°C), THF | High yields for many substrates | Sensitive to functional groups |
| Metal-Catalyzed Borylation | Pd catalysts, B₂(pin)₂ | Elevated temperature, dioxane | Good functional group tolerance | Requires metal catalysts |
| Directed ortho-Metalation | sec-BuLi, B(OR)₃ | Low temperature, THF | Regioselective | Requires directing groups |
| Direct C-H Borylation | Ir catalysts, B₂(pin)₂ | Room temp to 80°C, THF | No pre-functionalization needed | Regioselectivity challenges |
| Protected Boronic Acids | MIDA boronates | Various | Enables selective functionalization | Additional protection/deprotection steps |
The synthesis of 6-chloro-4-(trifluoromethyl)pyridine-2-boronic acid specifically would likely involve either the halogen-metal exchange approach or the metal-catalyzed borylation of a suitably halogenated pyridine precursor. The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the pyridine ring, requiring optimization of reaction conditions to achieve satisfactory yields.
Applications in Organic Synthesis
Cross-Coupling Reactions
The primary application of 6-chloro-4-(trifluoromethyl)pyridine-2-boronic acid lies in Suzuki-Miyaura cross-coupling reactions, where it serves as a valuable building block for carbon-carbon bond formation. This reaction involves the coupling of the boronic acid with an organohalide in the presence of a palladium catalyst and a base, resulting in the formation of a new carbon-carbon bond. The versatility of this reaction has made it a cornerstone of modern synthetic organic chemistry, particularly in the synthesis of complex molecules with biological activity.
The Suzuki-Miyaura reaction offers several advantages over alternative coupling methods, including mild reaction conditions, high functional group tolerance, and the use of relatively non-toxic reagents. These characteristics make it particularly suitable for late-stage functionalization in multi-step syntheses. The presence of the trifluoromethyl group in 6-chloro-4-(trifluoromethyl)pyridine-2-boronic acid further enhances its utility by introducing fluorine atoms into the final products, which can significantly alter their biological and physical properties.
Research has demonstrated the effectiveness of trifluoromethyl-containing boronic acids in cross-coupling reactions, with yields typically ranging from 60% to 93% depending on the coupling partners and reaction conditions. For instance, related difluoro and bis-(trifluoromethyl)-containing boronic acids have been shown to be highly effective in similar coupling reactions, providing excellent yields of 92% and 93% for their respective products . These results suggest that 6-chloro-4-(trifluoromethyl)pyridine-2-boronic acid would likely exhibit comparable reactivity and efficiency in appropriate cross-coupling applications.
Pharmaceutical Applications
The pharmaceutical industry represents one of the most significant sectors utilizing compounds like 6-chloro-4-(trifluoromethyl)pyridine-2-boronic acid. The incorporation of fluorinated pyridine moieties into drug candidates has become increasingly common due to the beneficial properties that fluorine substitution imparts to bioactive molecules. These benefits include enhanced metabolic stability, increased lipophilicity, and improved binding interactions with target proteins, all of which can lead to improved pharmacokinetic and pharmacodynamic profiles.
Trifluoromethylated heterocycles have found applications in various therapeutic areas, including central nervous system (CNS) drugs, anti-inflammatory agents, and anticancer compounds. The pyridine ring itself is a privileged scaffold in medicinal chemistry, present in numerous pharmaceuticals. When combined with the trifluoromethyl group and the synthetic versatility provided by the boronic acid functionality, 6-chloro-4-(trifluoromethyl)pyridine-2-boronic acid becomes a valuable intermediate for accessing novel drug candidates with potentially improved properties.
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